Sodium (C10-16)alkylbenzenesulfonate

Biodegradation Environmental fate OECD 301

Sodium (C10-16)alkylbenzenesulfonate (CAS 68081-81-2) is the sodium salt of a mixture of linear mono-alkylbenzene sulfonic acids wherein the alkyl chain ranges from 10 to 16 carbon atoms, with the commercial C10–C13 distribution being most prevalent. It is the dominant workhorse anionic surfactant in global detergent and industrial cleaning formulations, characterized by a hydrophobic alkylbenzene tail and a hydrophilic sulfonate headgroup that confer high surface activity, robust foaming, and effective particulate and oily soil removal.

Molecular Formula C17H27NaO3S
Molecular Weight 334.5 g/mol
CAS No. 68081-81-2
Cat. No. B008358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (C10-16)alkylbenzenesulfonate
CAS68081-81-2
SynonymsSODIUM MONOALKYLBENZENE SULFONATE (ALKYL = C10 TO C16), TECH. GR.; (C10-16)Alkylbenzenesulfonicacid,sodiumsalt; (C10-16)Alkylbenzenesulfonicacidsodiumsalt; Benzenesulfonicacid,mono-C10-16-alkylderivs.,sodiumsalts; C10-16Alkylbenzenesulfonicacidsodiumsalt
Molecular FormulaC17H27NaO3S
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C17H28O3S.Na/c1-3-5-6-7-8-9-10-15(4-2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1
InChIKeyHUKUZKXWBQJYTO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (C10-16)alkylbenzenesulfonate (CAS 68081-81-2): Procurement-Grade Identity and Specification Baseline


Sodium (C10-16)alkylbenzenesulfonate (CAS 68081-81-2) is the sodium salt of a mixture of linear mono-alkylbenzene sulfonic acids wherein the alkyl chain ranges from 10 to 16 carbon atoms, with the commercial C10–C13 distribution being most prevalent [1]. It is the dominant workhorse anionic surfactant in global detergent and industrial cleaning formulations, characterized by a hydrophobic alkylbenzene tail and a hydrophilic sulfonate headgroup that confer high surface activity, robust foaming, and effective particulate and oily soil removal . The compound is supplied as a viscous liquid slurry (e.g., Calsoft L-50, ∼50% active), a high-purity dry flake (e.g., Calsoft F-90, ≥90% active), or a free-flowing powder, with a molecular weight of approximately 334.5–342 g/mol and a decomposition temperature near 240 °C .

Why In-Class Anionic Surfactants Cannot Simply Substitute Sodium (C10-16)alkylbenzenesulfonate: Key Differentiators for Scientific Procurement


Although multiple anionic surfactants share the sulfonate headgroup, their performance, environmental fate, and formulation behavior diverge substantially as a function of alkyl chain architecture (linear vs. branched), chain-length distribution, and headgroup–counterion binding energetics. Sodium (C10-16)alkylbenzenesulfonate (LAS) occupies a narrow performance optimum defined by its linear C10–C16 alkyl distribution: branched-chain analogs (BAS) exhibit inferior primary biodegradation (∼70% vs. 90% in 7 days) [1], while shorter-chain or sulfate-headgroup surfactants (e.g., SDS) show markedly poorer calcium tolerance and foam stability in hard water [2]. Furthermore, LAS delivers a quantifiable detergency advantage over both shorter-chain homologs (C12) and alternative sulfonates such as secondary alkane sulfonate (SAS) under typical wash conditions [3]. These differences are not marginal; they directly govern cleaning efficiency, formulation cost, regulatory compliance, and environmental safety profiles, making unchecked substitution a material risk in both product performance and sustainability claims.

Head-to-Head Quantitative Differentiation of Sodium (C10-16)alkylbenzenesulfonate vs. Closest Analogs


Primary Biodegradation: LAS Achieves 90% in 7 Days vs. 70% for Branched Alkylbenzene Sulfonate (BAS)

In a direct comparative kinetics study measuring primary biodegradation, linear alkylbenzene sodium sulfonate (LAS) reached 90% biodegradation within 7 days in six of eight independent experiments, while branched alkylbenzene sodium sulfonate (BAS) achieved only 70% under identical conditions [1]. In the two remaining experiments, both surfactants reached the same level (45% and 55%) due to inoculum variability, confirming that LAS consistently outperforms BAS when an active microbial consortium is present [1]. Ultimate biodegradation data reinforce this: the linear C12 LAS homologue attains 99% mineralization in continuous activated sludge (CAS) tests, whereas iso-branched models reach only 75–86% [2].

Biodegradation Environmental fate OECD 301

Calcium Hard-Water Tolerance: LAS Precipitates at 0.1 g/L Ca²⁺ — A Quantified Formulation Boundary

A 2023 study of NaLAS colloidal solutions established that the maximum calcium ion tolerance before rapid precipitation occurs is 0.1 g L⁻¹ Ca²⁺, above which sparingly soluble Ca(LAS)₂·2H₂O precipitates [1]. In contrast, sulfonated methyl ester (SME) surfactants exhibit substantially lower Ca²⁺ binding energy—even lower than their Na⁺ binding energy—and do not precipitate under comparable hardness levels [2]. The binding energy of Ca²⁺ to the LAS headgroup is considerably greater than that to the SME headgroup, directly explaining the precipitation discrepancy [2]. This 0.1 g L⁻¹ threshold serves as a critical formulation boundary: exceeding it without builders or micelle promotion agents results in surfactant loss from solution and concomitant detergency collapse [1].

Hard water tolerance Calcium precipitation Detergency

Detergency Optimization by Alkyl Chain Length: C16 Homolog Outperforms C12 in Sodium Alkylbenzene Sulfonate Series

Systematic detergency evaluation of pure sodium alkylbenzene sulfonate homologs revealed a clear rank order of soil removal performance as a function of hydrophobic alkyl chain length: C₁₆ > C₁₈ > C₁₄ > C₁₂ [1]. This trend demonstrates that the C10–C16 distribution in the target compound is not arbitrary; the presence of longer-chain (C14–C16) components materially enhances detergency relative to predominantly C10–C12 distributions found in narrower-cut or lighter LAS grades. The longer alkyl chain increases hydrophobicity and micellar solubilization capacity for oily soils, translating directly to higher cleaning efficiency per unit mass of surfactant [1].

Detergency Structure-property relationship Alkyl chain length

Foam Stability in Hard Water: LAS Maintains Performance Whereas SDS Foam Collapses with Increasing Ca²⁺

Molecular dynamics simulations comparing LAS and sodium dodecyl sulfate (SDS) under increasing Ca²⁺ concentration demonstrated a stark divergence: SDS exhibited a significant decrease in foam stability as Ca²⁺ concentration increased, while LAS (and the nonionic C₁₂E₇) nearly maintained foam performance and remained substantially free from calcium-ion-induced destabilization [1]. The fraction of free calcium ions in the foam film system served as a quantitative indicator of stability; LAS films retained structural integrity across a broader Ca²⁺ concentration range than SDS films [1]. This is consistent with the stronger Ca²⁺ binding to sulfate versus sulfonate headgroups, leading to greater surfactant precipitation and film rupture in SDS systems.

Foam stability Hard water Molecular dynamics

Acute Aquatic Toxicity: LAS is 3× More Toxic than BAS During the First 24–48 Hours of Biodegradation

The same comparative kinetics study that quantified biodegradation also measured acute toxicity to Daphnia and zebrafish simultaneously. Under conditions of rapid primary biodegradation, the acute toxicity of LAS remained three times as high as that of BAS for at least 24 hours toward daphnia and 48 hours toward zebrafish [1]. Toxicities became equivalent only after 72 hours, once substantial biodegradation had occurred. When primary biodegradation was slower (45–55% at 7 days), the elevated acute toxicity of LAS relative to BAS persisted for more than 7 days [1]. This establishes that LAS carries a higher acute aquatic hazard during the initial exposure window, which must be managed through wastewater treatment or controlled discharge.

Aquatic toxicity Daphnia Risk assessment

Solubility and Krafft Point Advantage: C10–C16 Chain Distribution Enables Lower-Temperature Processing vs. Longer-Chain Alkylbenzene Sulfonates

The Krafft point (temperature above which micelle formation and solubility sharply increase) of sodium alkylbenzene sulfonates rises with increasing alkyl chain length. Commercial C10–C16 LAS mixtures exhibit Krafft points substantially below room temperature, enabling formulation and use in cold-water washing applications [1]. Pure C16 or C18 homologs, while providing superior detergency, have Krafft points that may exceed ambient temperatures, limiting their utility in liquid formulations and cold-water products without hydrotropes or co-surfactants [1]. The C10–C16 distribution thus represents a deliberate optimization: the shorter-chain components (C10–C12) depress the mixture Krafft point and enhance solubility, while the longer-chain components (C14–C16) contribute detergency and foam stability [2].

Solubility Krafft point Low-temperature formulation

Evidence-Backed Application Scenarios for Sodium (C10-16)alkylbenzenesulfonate in Industrial and Scientific Procurement


Heavy-Duty Laundry Detergents Requiring Rapid Biodegradation and Regulatory Compliance

The demonstrated 90% primary biodegradation within 7 days and 99% ultimate biodegradation for the linear C12 homolog make Sodium (C10-16)alkylbenzenesulfonate the preferred anionic surfactant for laundry powder and liquid formulations sold in jurisdictions with stringent biodegradability requirements (EU Detergent Regulation 648/2004, US EPA Safer Choice). BAS, with only 70% primary biodegradation in the same window, cannot meet these thresholds without formulation compromises. The C10–C16 chain distribution delivers the optimal balance of cold-water solubility (via shorter-chain components) and high detergency (via C14–C16 components) validated in the homolog detergency rank order .

Hard-Water Cleaning Formulations: Managed Use with Builders vs. SME Alternatives

The quantified calcium precipitation threshold of 0.1 g L⁻¹ Ca²⁺ mandates that LAS-based formulations destined for hard-water regions (>250 ppm CaCO₃) must incorporate effective builders (zeolites, polycarboxylates, or STPP where permitted) or micelle promotion agents to prevent Ca(LAS)₂ precipitation and detergency loss. Procurement teams evaluating LAS vs. SME must weigh LAS's lower raw material cost and superior supply chain maturity against SME's intrinsic hard-water tolerance that eliminates or reduces builder cost. The decision is region-specific: in soft-water markets, LAS provides a clear cost-performance advantage; in very hard-water markets, the total formulated cost (LAS + builder vs. SME alone) must be modeled using the 0.1 g L⁻¹ boundary condition.

Foam-Stability-Critical Products: LAS Superiority Over SDS in Hard Water

Products where foam volume and persistence are key consumer-perceived quality indicators—hand dishwashing liquids, car shampoos, and foaming industrial cleaners—benefit from LAS's demonstrated foam stability retention in the presence of Ca²⁺, in contrast to the significant collapse observed with SDS . Procurement specifications for such applications should explicitly require LAS or LAS-based blends rather than SDS-dominated surfactant systems when water hardness is variable or uncontrolled. The molecular dynamics evidence provides mechanistic confidence that this advantage is inherent to the sulfonate headgroup architecture and not formulation-dependent.

Environmental Risk-Managed Industrial Cleaning: Transient Aquatic Toxicity Mitigation Strategy

The finding that LAS acute aquatic toxicity is 3-fold higher than BAS during the first 24–48 hours post-discharge is a critical procurement consideration for industrial cleaning operations with direct or minimally treated wastewater release. While LAS is ultimately more environmentally benign due to its rapid and complete ultimate biodegradation , procurement must ensure that on-site wastewater treatment provides sufficient residence time (>72 hours) to reduce acute toxicity to levels equivalent to BAS. Where wastewater residence time is short, alternative surfactants (or LAS/BAS blends with reduced LAS fraction) may be indicated to manage acute toxicity risk to receiving waters.

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